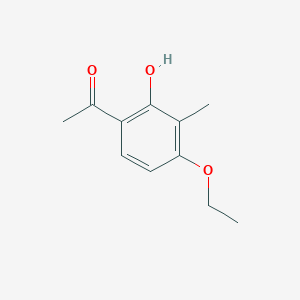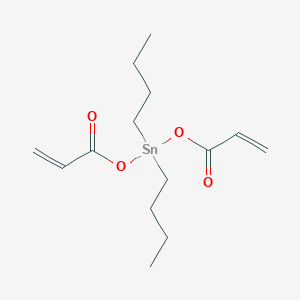
Bis(acryloyloxy)dibutylstannane
Vue d'ensemble
Description
Bis(acryloyloxy)dibutylstannane (BADBS) is a type of organotin compound that has been used in various scientific research applications. It is a colorless, water-soluble liquid with a molecular weight of 668.3 g/mol. BADBS is a versatile compound that can be used in a variety of applications, including synthesis, catalysis, and drug delivery.
Applications De Recherche Scientifique
Catalytic Asymmetric Synthesis
Bis(acryloyloxy)dibutylstannane is used in the catalytic asymmetric synthesis of chiral compounds, serving as a precursor for the generation of important building blocks. For instance, carbethoxyallylstannane, in combination with the bis-pi-allylpalladium complex, has been utilized for converting prochiral imines into chiral 2-(2-aryl-2-aminoethyl)acrylates. These compounds are pivotal in the asymmetric synthesis of a broad spectrum of compounds, showcasing bis(acryloyloxy)dibutylstannane's potential in facilitating stereoselective chemical transformations (R. Fernandes & Yoshinori Yamamoto, 2004).
Polymer Synthesis and Modification
The compound finds applications in polymer science, especially in the synthesis of degradable polymers through dynamic covalent chemistry. Polycondensation of bis[α-(halomethyl)acrylate] with various monomers yields poly(conjugated ester)s with acryloyl groups in their backbones. These polymers have been shown to undergo main chain scission under certain conditions, demonstrating bis(acryloyloxy)dibutylstannane's utility in creating polymers with tailored degradability and mechanical properties (Yasuhiro Kohsaka, T. Miyazaki, & Keito Hagiwara, 2018).
Bioremediation
Additionally, bis(acryloyloxy)dibutylstannane derivatives are explored in environmental applications such as bioremediation. For example, enzymes like laccase from Fusarium incarnatum have been used in systems to degrade pollutants like Bisphenol A, indicating the potential for derivatives of bis(acryloyloxy)dibutylstannane in enhancing the biodegradability of harmful environmental pollutants (Urvish Chhaya & A. Gupte, 2013).
Hydrogel Formation
The chemical is also instrumental in the formation of hydrogels with specific properties. For instance, a highly elastic galactomannan-poly(acrylamide-N, N-bis(acryloyl) cysteamine) hydrogel showcasing reductive stimuli-responsive degradable properties has been synthesized, indicating its applicability in drug delivery systems and tissue engineering scaffolds (Yu-Zhuang Gao et al., 2020).
Safety And Hazards
Propriétés
IUPAC Name |
[dibutyl(prop-2-enoyloxy)stannyl] prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C4H9.2C3H4O2.Sn/c2*1-3-4-2;2*1-2-3(4)5;/h2*1,3-4H2,2H3;2*2H,1H2,(H,4,5);/q;;;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTXVMRHAGBKZAC-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(OC(=O)C=C)OC(=O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24O4Sn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60176250 | |
| Record name | Bis(acryloyloxy)dibutylstannane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60176250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(acryloyloxy)dibutylstannane | |
CAS RN |
21843-46-9 | |
| Record name | 1,1′-(Dibutylstannylene) di-2-propenoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21843-46-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bis(acryloyloxy)dibutylstannane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021843469 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bis(acryloyloxy)dibutylstannane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60176250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(acryloyloxy)dibutylstannane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.543 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



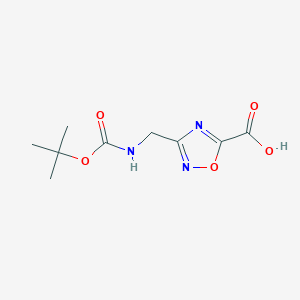


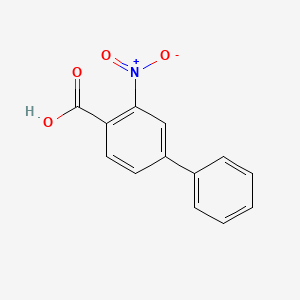
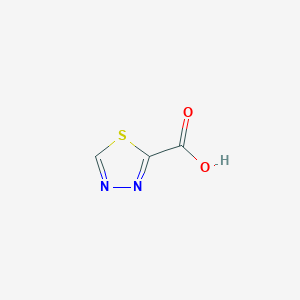

![1-(2-Chloroethyl)-4-[3-(trifluoromethyl)phenyl]piperazine dihydrochloride](/img/structure/B1602380.png)

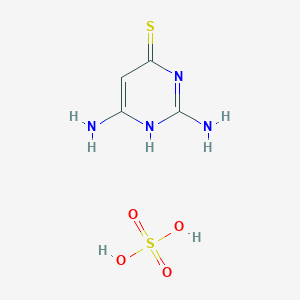
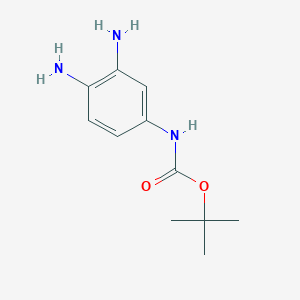

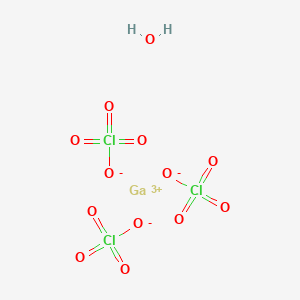
![2-Benzyl 1-tert-butyl (2S,4R)-4-[(4-methylphenyl)methyl]-5-oxopyrrolidine-1,2-dicarboxylate](/img/structure/B1602390.png)
